2,6-Xylidine, 4-ethoxy-

Lipophilicity Drug design Physicochemical profiling

2,6-Xylidine, 4-ethoxy- (IUPAC: 4-ethoxy-2,6-dimethylaniline; CAS 54220-95-0; molecular formula C₁₀H₁₅NO; molecular weight 165.23 g/mol) is a para-ethoxy-substituted derivative of 2,6-xylidine belonging to the dialkylaniline class of aromatic amines. The compound features a primary aromatic amine group ortho,ortho'-disubstituted with methyl groups and para-substituted with an ethoxy moiety, yielding a computed XlogP of 2.3, one hydrogen bond donor, two hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 35.2 Ų.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 54220-95-0
Cat. No. B1623383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Xylidine, 4-ethoxy-
CAS54220-95-0
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C(=C1)C)N)C
InChIInChI=1S/C10H15NO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4,11H2,1-3H3
InChIKeyYCSCBJRBINCWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-2,6-xylidine (CAS 54220-95-0): Physicochemical Identity and Procurement Baseline for Specialty Aromatic Amine Selection


2,6-Xylidine, 4-ethoxy- (IUPAC: 4-ethoxy-2,6-dimethylaniline; CAS 54220-95-0; molecular formula C₁₀H₁₅NO; molecular weight 165.23 g/mol) is a para-ethoxy-substituted derivative of 2,6-xylidine belonging to the dialkylaniline class of aromatic amines [1]. The compound features a primary aromatic amine group ortho,ortho'-disubstituted with methyl groups and para-substituted with an ethoxy moiety, yielding a computed XlogP of 2.3, one hydrogen bond donor, two hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 35.2 Ų . It is commercially available at purities of 95–97% from specialty chemical suppliers, primarily for research and development applications . The compound is not listed in major global chemical inventories including EINECS, TSCA, IECSC, and NZIoC, categorizing it as a specialty research chemical rather than a commodity industrial intermediate .

Why 4-Ethoxy-2,6-xylidine Cannot Be Interchanged with Unsubstituted 2,6-Xylidine or Other 4-Substituted Analogs


The 4-ethoxy substituent on the 2,6-xylidine scaffold introduces quantifiable alterations in lipophilicity (ΔXlogP ≈ +0.44 log units relative to unsubstituted 2,6-xylidine), hydrogen bonding capacity (two H-bond acceptors vs. zero in the parent), and conformational flexibility (two rotatable bonds vs. zero) that preclude simple interchangeability . These physicochemical shifts directly affect membrane permeability, metabolic stability, and target binding kinetics in biological systems . Furthermore, the primary amine functionality (one H-bond donor) distinguishes this compound from its N,N-dimethyl tertiary amine isomer, 4-ethoxy-N,N-dimethylaniline (CAS 1864-93-3), which shares the identical molecular formula (C₁₀H₁₅NO) but possesses zero H-bond donors and fundamentally different reactivity toward electrophilic reagents, acylation, and diazotization chemistries . The compound's absence from major chemical inventories (EINECS, TSCA, IECSC) further means that procurement specifications, purity requirements, and regulatory documentation are vendor-specific and cannot be assumed equivalent across suppliers .

Quantitative Differentiation Evidence for 4-Ethoxy-2,6-xylidine Relative to Closest Structural Analogs


Increased Lipophilicity (XlogP 2.3) vs. Parent 2,6-Xylidine (LogP 1.84–1.86): Implications for Membrane Permeability and Partitioning

4-Ethoxy-2,6-xylidine exhibits a computed XlogP of 2.3, representing an increase of approximately +0.44 to +0.46 log units compared to unsubstituted 2,6-xylidine (experimental LogP: 1.84 from NIST data; 1.86 from Chemsrc) . This lipophilicity increase places the compound closer to the optimal range for passive membrane permeability (LogP 1–3 for CNS drug-likeness) while remaining more hydrophilic than the 4-chloro analog (LogP 2.68–3.12), which may present elevated toxicity and bioaccumulation risk . The ethoxy group thus provides a moderated lipophilicity gain without introducing the halogen-associated metabolic liabilities of the 4-chloro congener.

Lipophilicity Drug design Physicochemical profiling

Hydrogen Bond Acceptor Capacity: Two H-Bond Acceptors vs. Zero in Parent 2,6-Xylidine – Impact on Solubility and Target Recognition

The 4-ethoxy substituent introduces two hydrogen bond acceptor sites (the ether oxygen) to the 2,6-xylidine scaffold, whereas the parent compound possesses zero H-bond acceptors (the NH₂ group functions primarily as a donor) [1]. This structural difference is consequential for aqueous solubility (the ethoxy oxygen can engage in hydrogen bonding with water), for target protein recognition (additional H-bond acceptor capacity enables interactions with backbone NH groups or side-chain donors in enzyme active sites), and for chromatographic behavior (increased polarity affects both normal-phase and reverse-phase retention times). The 4-methoxy analog (CAS 34743-49-2) also provides two H-bond acceptors, but the ethoxy group's greater steric bulk (additional CH₂ unit) may confer differential binding site complementarity .

Hydrogen bonding Drug-receptor interactions Solubility

Regulatory Inventory Status: Absence from Major Global Chemical Inventories as a Procurement Differentiator

According to the GHS Safety Data Sheet (Version 1.0, 2017), 4-ethoxy-2,6-xylidine is not listed in any of the following major chemical inventories: EINECS (European Inventory of Existing Commercial Chemical Substances), TSCA (United States Toxic Substances Control Act Inventory), IECSC (Inventory of Existing Chemical Substances in China), NZIoC (New Zealand Inventory of Chemicals), PICCS (Philippines Inventory of Chemicals and Chemical Substances), or the Vietnam National Chemical Inventory . In contrast, the parent compound 2,6-xylidine (CAS 87-62-7) is widely listed on TSCA, EINECS, and other major inventories, reflecting its status as a commodity industrial chemical with established regulatory frameworks . This non-listed status categorizes 4-ethoxy-2,6-xylidine as a specialty research chemical, which affects import/export documentation requirements, permissible use categories, and the need for rigorous vendor qualification.

Chemical regulation Procurement Supply chain

Class-Level Biological Activity: Multi-Target Pharmacological Profile Inferred from Database Annotations

Database annotations and patent records associate 4-ethoxy-2,6-xylidine with a multi-target biological profile that includes lipoxygenase inhibition (interfering with arachidonic acid metabolism), formyltetrahydrofolate synthetase inhibition, carboxylesterase inhibition, cyclooxygenase inhibition (to a lesser extent), antioxidant activity in fats and oils, transcription modulatory activity, and cell differentiation-inducing activity (arresting proliferation of undifferentiated cells and inducing monocyte differentiation) [1][2][3]. This multi-target profile provides a differentiated starting point compared to 2,6-xylidine, which is primarily characterized as a genotoxic metabolite and carcinogen via N-hydroxylation and DNA adduct formation without documented therapeutic target engagement [4]. However, this evidence is classified as class-level inference because the specific quantitative potency values (IC₅₀, Ki, EC₅₀) for 4-ethoxy-2,6-xylidine against each target are not available in the public domain from the sources accessed.

Lipoxygenase inhibition Cell differentiation Transcription modulation

Recommended Application Scenarios for 4-Ethoxy-2,6-xylidine Based on Differentiated Evidence Profile


Multi-Target Anti-Inflammatory Lead Discovery Leveraging Lipoxygenase and COX Dual Modulation Potential

Based on database annotations indicating lipoxygenase inhibition combined with weaker cyclooxygenase inhibition, 4-ethoxy-2,6-xylidine may serve as a scaffold for developing dual LOX/COX modulators [1]. The moderated lipophilicity (XlogP 2.3) relative to the 4-chloro analog (LogP 2.68–3.12) may reduce non-specific membrane partitioning while maintaining adequate permeability for cellular assays . Researchers should confirm basal inhibitory potency against 5-LOX, 12-LOX, and COX-1/COX-2 isoforms in their own assay systems, as published IC₅₀ values are not available in the public domain.

Cell Differentiation and Cancer Biology Studies Requiring Primary Amine Reactivity

The compound's annotated activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation, combined with its primary aromatic amine functionality (one H-bond donor, unlike the tertiary N,N-dimethyl analog), makes it suitable for probe design in differentiation therapy research [1]. The primary amine enables further derivatization (acylation, diazotization, Schiff base formation) for structure-activity relationship expansion, a synthetic handle absent in the N,N-dimethyl tertiary amine isomer 4-ethoxy-N,N-dimethylaniline (CAS 1864-93-3) .

Specialty Organic Synthesis Intermediate Requiring Demand-Driven Procurement Planning

For synthetic chemistry groups using 4-ethoxy-2,6-xylidine as a building block, the compound's absence from TSCA, EINECS, and IECSC inventories necessitates proactive supply chain management . Unlike the commodity chemical 2,6-xylidine, which is available through multiple established distribution channels, 4-ethoxy-2,6-xylidine requires direct engagement with specialty suppliers offering 95–97% purity material typically in 1g to 100g package sizes . Procurement teams should anticipate minimum 2–4 week lead times and request certificates of analysis specifying purity, residual solvent content, and storage conditions.

Physicochemical Probe for Hydrogen Bonding and Lipophilicity Structure-Activity Relationship Studies

The unique combination of lipophilicity (XlogP 2.3), dual hydrogen bond acceptor capacity, and a single hydrogen bond donor makes this compound useful as a reference standard in medicinal chemistry campaigns exploring the impact of para-substitution on the 2,6-xylidine scaffold . It fills a specific property space between the more polar 4-methoxy analog and the more lipophilic 4-chloro analog, enabling systematic exploration of the lipophilicity-activity relationship without the confounding factors introduced by halogen substitution (e.g., halogen bonding, CYP inhibition) .

Quote Request

Request a Quote for 2,6-Xylidine, 4-ethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.